molecular formula C40H64N2O14 B12775682 Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate CAS No. 104450-39-7

Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate

Cat. No.: B12775682
CAS No.: 104450-39-7
M. Wt: 796.9 g/mol
InChI Key: CMAWEBZIGMEZAA-UHFFFAOYSA-N
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Description

Tartrate is a salt or ester of tartaric acid, a naturally occurring organic acid found in various fruits, particularly grapes. Tartaric acid is a white, crystalline organic acid that has been known to winemakers for centuries. It is commonly used in the food industry as an antioxidant and to impart a sour taste. Tartrate compounds are also utilized in various industrial and scientific applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tartrate compounds can be synthesized through several methods. One common method involves the reaction of tartaric acid with a base such as sodium hydroxide or potassium hydroxide to form sodium tartrate or potassium tartrate, respectively. For example, the reaction of tartaric acid with sodium hydroxide can be represented as follows:

C4H6O6+2NaOHNa2C4H4O6+2H2O\text{C}_4\text{H}_6\text{O}_6 + 2\text{NaOH} \rightarrow \text{Na}_2\text{C}_4\text{H}_4\text{O}_6 + 2\text{H}_2\text{O} C4​H6​O6​+2NaOH→Na2​C4​H4​O6​+2H2​O

Industrial Production Methods

In industrial settings, tartrate compounds are often produced as byproducts of wine fermentationThe industrial production of tartrate compounds involves the extraction and purification of these byproducts .

Chemical Reactions Analysis

Types of Reactions

Tartrate compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, tartaric acid can be oxidized to form dihydroxymaleic acid or reduced to form meso-tartaric acid.

Common Reagents and Conditions

Common reagents used in reactions involving tartrate compounds include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve aqueous solutions and controlled temperatures.

Major Products

The major products formed from reactions involving tartrate compounds depend on the specific reaction conditions. For example, the oxidation of tartaric acid with potassium permanganate can produce dihydroxymaleic acid, while the reduction of tartaric acid with sodium borohydride can produce meso-tartaric acid .

Scientific Research Applications

Tartrate compounds have numerous applications in scientific research across various fields:

Mechanism of Action

The mechanism of action of tartrate compounds varies depending on their specific application. In biological systems, tartrate-resistant acid phosphatase acts by hydrolyzing phosphate esters, playing a role in bone resorption and immune response. In industrial applications, tartrate compounds act as chelating agents, binding to metal ions and preventing their precipitation .

Comparison with Similar Compounds

Tartrate compounds can be compared with other similar compounds such as citrate and malate:

    Citrate: Like tartrate, citrate is a tricarboxylic acid that is widely used in food and pharmaceutical industries. citrate has a different chemical structure and is involved in the citric acid cycle in biological systems.

    Malate: Malate is a dicarboxylic acid that is also found in fruits and is involved in the citric acid cycle. It has similar applications in food and pharmaceuticals but differs in its chemical structure and properties.

Tartrate compounds are unique due to their ability to form strong complexes with metal ions and their use in chiral synthesis .

Conclusion

Tartrate compounds are versatile and widely used in various fields due to their unique chemical properties. From their role in wine fermentation to their applications in scientific research and industry, tartrate compounds continue to be of significant interest to researchers and industry professionals alike.

Properties

CAS No.

104450-39-7

Molecular Formula

C40H64N2O14

Molecular Weight

796.9 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone

InChI

InChI=1S/2C18H29NO4.C4H6O6/c2*1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3;5-1(3(7)8)2(6)4(9)10/h2*6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

CMAWEBZIGMEZAA-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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